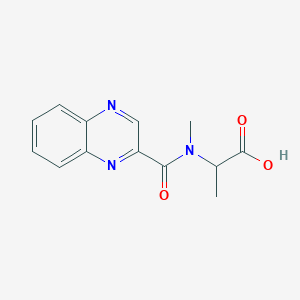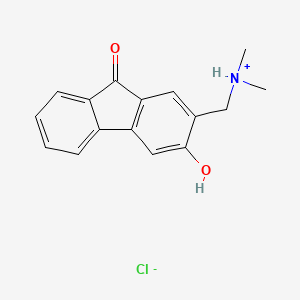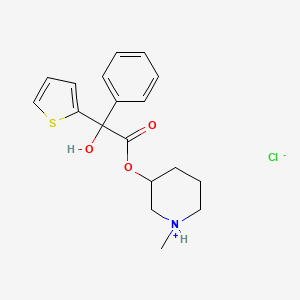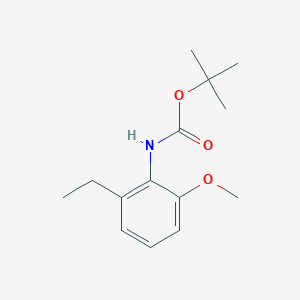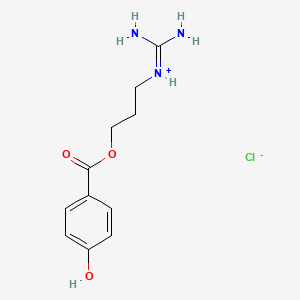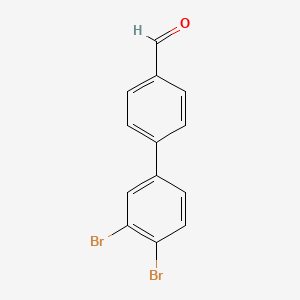
3',4'-Dibromobiphenyl-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dibromobiphenyl-4-carbaldehyde is an organic compound with the molecular formula C13H8Br2O It is a derivative of biphenyl, where two bromine atoms are substituted at the 3’ and 4’ positions, and an aldehyde group is present at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dibromobiphenyl-4-carbaldehyde typically involves the bromination of biphenyl derivatives followed by formylation. One common method includes the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromobiphenyl is then subjected to a Vilsmeier-Haack reaction, where it reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4 position.
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dibromobiphenyl-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3’,4’-Dibromobiphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace bromine with a methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products:
Oxidation: 3’,4’-Dibromobiphenyl-4-carboxylic acid.
Reduction: 3’,4’-Dibromobiphenyl-4-methanol.
Substitution: 3’,4’-Dimethoxybiphenyl-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
3’,4’-Dibromobiphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3’,4’-Dibromobiphenyl-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromobiphenyl-4-ol: Similar in structure but with a hydroxyl group instead of an aldehyde.
4-Bromo-4’-formylbiphenyl: Contains only one bromine atom and an aldehyde group.
3,4-Dibromobenzaldehyde: Lacks the biphenyl structure but has similar bromine and aldehyde substitutions.
Uniqueness: 3’,4’-Dibromobiphenyl-4-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
1093758-78-1 |
|---|---|
Molekularformel |
C13H8Br2O |
Molekulargewicht |
340.01 g/mol |
IUPAC-Name |
4-(3,4-dibromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8Br2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |
InChI-Schlüssel |
OTJKXDZPZQDDFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
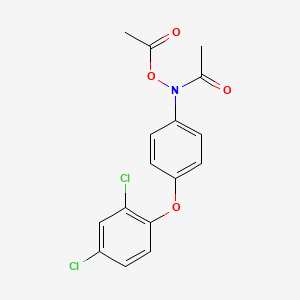
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)

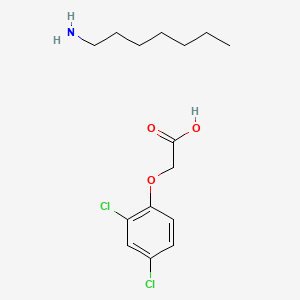
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
